N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Thioacetamide Formation : The hydroxy group of the pyrimidine ring combines with dimethyl chlorothiophosphate to form the insecticide .
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₂₀N₃O₃PS . It appears as a straw-colored liquid. The chemical structure includes an ethoxyphenyl group, a morpholinoethyl group, and a tetrahydrocyclopenta[d]pyrimidin-4-ylthioacetamide moiety .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and characterization of compounds related to N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide have led to the development of various derivatives with potential pharmacological activities. These compounds are synthesized using different precursor molecules, demonstrating the versatility in chemical modifications and the potential for generating a wide range of biological activities (Kinoshita et al., 1987).
Antimicrobial and Antifungal Applications
- Research on the antimicrobial and antifungal properties of certain derivatives has shown promise. For instance, derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one molecule have been tested against selected bacterial and fungal strains, demonstrating varying degrees of antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Analgesic and Anti-inflammatory Activities
- Studies have also focused on evaluating the analgesic and anti-inflammatory activities of certain derivatives. Compounds with structures related to N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide have been identified as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying significant analgesic and anti-inflammatory effects. This opens avenues for their potential use in treating inflammation-related conditions (Abu‐Hashem et al., 2020).
Anticonvulsant Effects
- The anticonvulsant activity of derivatives has been explored, with some compounds showing moderate activity in models of pentylenetetrazole-induced seizures. This suggests their potential as leads for developing new anticonvulsant drugs, highlighting the importance of structural modifications to enhance biological activity (Severina et al., 2020).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-2-31-20-9-4-3-7-18(20)24-21(28)16-32-22-17-6-5-8-19(17)27(23(29)25-22)11-10-26-12-14-30-15-13-26/h3-4,7,9H,2,5-6,8,10-16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVYQJHDKJKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.